Cdk6/pim1-IN-1

Dual kinase inhibitor CDK6 PIM1

Cdk6/pim1-IN-1 (Compound 51, CAS 2677026-14-9) is a rationally designed, orally active, and balanced dual inhibitor of cyclin-dependent kinase 6 (CDK6) and proviral integration site for Moloney murine leukemia virus 1 (PIM1), with IC50 values of 39 nM and 88 nM, respectively. This compound also inhibits CDK4 with an IC50 of 3.6 nM.

Molecular Formula C25H28FN9
Molecular Weight 473.5 g/mol
Cat. No. B12428018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk6/pim1-IN-1
Molecular FormulaC25H28FN9
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CN=C2C=CC(=CC2=N1)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5
InChIInChI=1S/C25H28FN9/c1-3-34(4-2)23-16-28-20-7-5-17(13-21(20)31-23)24-19(26)15-30-25(33-24)32-22-8-6-18(14-29-22)35-11-9-27-10-12-35/h5-8,13-16,27H,3-4,9-12H2,1-2H3,(H,29,30,32,33)
InChIKeySKOICOFQIQHEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk6/pim1-IN-1: Balanced Dual CDK6/PIM1 Inhibitor for AML Preclinical Research Procurement


Cdk6/pim1-IN-1 (Compound 51, CAS 2677026-14-9) is a rationally designed, orally active, and balanced dual inhibitor of cyclin-dependent kinase 6 (CDK6) and proviral integration site for Moloney murine leukemia virus 1 (PIM1), with IC50 values of 39 nM and 88 nM, respectively [1]. This compound also inhibits CDK4 with an IC50 of 3.6 nM [1]. It was discovered through pharmacophore-based and structure-based virtual screening and subsequent synthetic optimization, yielding a novel chemical scaffold (molecular formula C25H28FN9; MW 473.55) distinct from established CDK4/6-targeted agents [1]. The compound arrests AML cell cycle at the G1 phase and promotes apoptosis, directly engaging both CDK6–p-RB and PIM1–p-BAD signaling axes [1].

Why CDK4/6-Only or PIM1-Only Inhibitors Cannot Replace Cdk6/pim1-IN-1 in AML Research


CDK6 and PIM1 independently drive AML cell survival through distinct pathways: CDK6 phosphorylates RB to promote G1–S transition, while PIM1 phosphorylates BAD and other substrates to suppress apoptosis [1]. Single-target agents—including the FDA-approved CDK4/6 inhibitor palbociclib (CDK4 IC50 11 nM, CDK6 IC50 16 nM; no PIM1 inhibition) and the PIM1-selective inhibitor SMI-4a (PIM1 IC50 17–24 nM; no CDK6 inhibition) [2]—each address only one arm of this oncogenic cooperation. Preclinical evidence demonstrates that combined CDK6 and PIM1 inhibition produces synergistic anti-AML effects that single-agent blockade cannot recapitulate [1]. Cdk6/pim1-IN-1 is specifically engineered to deliver this synergistic dual inhibition within a single molecule, eliminating the need for drug combination studies and their associated pharmacokinetic complexity [1].

Cdk6/pim1-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Balanced Dual CDK6/PIM1 Inhibition vs. Single-Target Clinical and Tool Compounds

Cdk6/pim1-IN-1 achieves balanced nanomolar inhibition of both CDK6 (IC50 = 39 nM) and PIM1 (IC50 = 88 nM) in recombinant kinase assays [1]. In contrast, the FDA-approved CDK4/6 inhibitor palbociclib potently inhibits CDK6 (IC50 = 16 nM) but has no measurable inhibitory activity against PIM1 . Conversely, SMI-4a potently inhibits PIM1 (IC50 = 17–24 nM) but has no measurable CDK6 inhibition [2]. Ribociclib and abemaciclib similarly lack PIM1 activity [3]. No other single commercially available small molecule delivers this specific dual-target inhibition profile required for the mechanistic study of CDK6–PIM1 cooperation in AML.

Dual kinase inhibitor CDK6 PIM1 synergistic inhibition AML

Intra-CDK Family Kinase Selectivity Profile: >10-Fold Window Over Most Off-Target CDKs

Cdk6/pim1-IN-1 was profiled against a panel of 13 CDK family members and demonstrated >10-fold selectivity over CDK1 (IC50 >10 μM), CDK2 (IC50 = 2.274 μM), CDK3 (IC50 >10 μM), CDK5 (IC50 >10 μM), CDK12 (IC50 >10 μM), and CDK13 (IC50 >10 μM) [1]. It showed a 5.1-fold selectivity window over CDK7 (IC50 = 393 nM) and 5.0-fold over CDK9 (IC50 = 440 nM) [1]. Against the related PIM kinases, it displayed >100-fold selectivity over PIM2 (IC50 >10 μM) while retaining potency against PIM3 (IC50 = 92 nM) [1]. This selectivity profile distinguishes Cdk6/pim1-IN-1 from pan-CDK inhibitors that broadly suppress multiple CDKs and are associated with greater cytotoxicity in normal proliferating tissues.

Kinase selectivity CDK family off-target profiling selectivity window

Anti-Proliferative Activity Across Multiple AML Cell Lines vs. Clinically Approved CDK4/6 Inhibitors

Cdk6/pim1-IN-1 inhibited proliferation in three AML cell lines with GI50 values of 1.026 μM (K562; CML blast crisis), 1.069 μM (HL-60; AML M2 subtype), and 1.362 μM (MOLM13; AML M5a subtype with FLT3-ITD) [1]. In the same study, palbociclib was explicitly used as an in vivo comparator and Cdk6/pim1-IN-1 demonstrated stronger overall anti-AML efficacy [1]. While the primary paper does not report palbociclib GI50 values in these exact cell lines, published cross-study data show palbociclib IC50 values in AML cell lines generally ranging from 0.5 to >5 μM depending on cytogenetic subtype, with t(8;21) AML cells showing lower IC50 values than non-t(8;21) AML [2]. Cdk6/pim1-IN-1 achieves consistent sub- to low-micromolar GI50 across genetically diverse AML models including FLT3-ITD, a mutation associated with poor prognosis.

AML cell proliferation GI50 K562 HL-60 MOLM13

Superior In Vivo Anti-AML Efficacy Over Palbociclib and SMI-4a in K562 Xenograft Model

In a BALB/c mouse xenograft model bearing K562 AML cells, oral administration of Cdk6/pim1-IN-1 at 60 and 90 mg/kg/day for 17 days displayed more effective anticancer action than either palbociclib or SMI-4a, as directly assessed by AML tumor burden reduction . The primary publication explicitly states that compound 51 (Cdk6/pim1-IN-1) 'displayed stronger potency in reducing the burden of AML than palbociclib and SMI-4a in vivo' . This is the only published head-to-head-to-head in vivo comparison of a single-agent dual CDK6/PIM1 inhibitor against the clinically relevant CDK4/6 inhibitor palbociclib and the PIM1 tool inhibitor SMI-4a in the same AML model .

In vivo efficacy xenograft BALB/c tumor burden oral dosing

Oral Pharmacokinetic Profile with Extended Half-Life Supporting Once-Daily Dosing in Rodent Models

Cdk6/pim1-IN-1 exhibits a favorable oral pharmacokinetic profile in Sprague-Dawley rats. Following intravenous administration (5 mg/kg), the compound showed a half-life (t1/2) of 9.78 h, mean residence time (MRT0-∞) of 14.61 h, and AUC0-∞ of 1153.74 h·ng/mL . Following oral administration (5 mg/kg), the t1/2 extended to 15.81 h with Tmax of 11 h, Cmax of 152.31 ng/mL, and AUC0-∞ of 5152.92 h·ng/mL . The oral AUC exceeds the intravenous AUC, indicating high oral absorption and bioavailability suitable for once-daily oral dosing in rodent efficacy studies . This PK profile was a key selection criterion in the original medicinal chemistry optimization campaign that identified compound 51 from among five distinct chemical series .

Pharmacokinetics oral bioavailability half-life AUC Sprague-Dawley rat

Cdk6/pim1-IN-1: Optimal Research and Preclinical Application Scenarios for Procurement Decision-Making


AML Preclinical Efficacy Studies Requiring Single-Agent Dual CDK6/PIM1 Pathway Suppression

In AML xenograft or syngeneic mouse models where the research objective is to test the therapeutic hypothesis that simultaneous CDK6 and PIM1 inhibition produces superior tumor control compared to either pathway alone, Cdk6/pim1-IN-1 is the optimal single-agent tool. Its demonstrated superiority over palbociclib and SMI-4a in the K562 BALB/c xenograft model [1] provides direct precedent for this application. The compound's oral bioavailability and once-daily dosing PK profile simplify in vivo experimental logistics relative to dual-agent combination regimens.

Kinase Selectivity Profiling and CDK6/PIM1-Specific Biomarker Studies

For experiments requiring clean discrimination between CDK6-mediated and off-target CDK-mediated effects (e.g., p-RB as CDK6 substrate vs. broader cell cycle arrest from CDK1/CDK2 inhibition), Cdk6/pim1-IN-1 provides a >10-fold selectivity window over CDK1, CDK2, CDK3, CDK5, CDK12, and CDK13 [1]. The compound can be used to simultaneously monitor CDK6 pathway engagement (p-RB reduction) and PIM1 pathway engagement (p-BAD reduction, PIM1 protein level decrease) in a dose- and time-dependent manner at concentrations of 0.5–1.5 μM [1], enabling dual-pathway pharmacodynamic biomarker studies in AML cell lines.

AML Cell Line Panel Screening Across Cytogenetic Subtypes Including FLT3-ITD

Cdk6/pim1-IN-1 has demonstrated consistent anti-proliferative activity across three genetically distinct AML cell lines: K562 (BCR-ABL1), HL-60 (M2 subtype), and MOLM13 (M5a subtype with FLT3-ITD mutation) with GI50 values tightly clustered between 1.026 and 1.362 μM [1]. This makes the compound suitable for cell panel screening studies aimed at identifying which AML genotypes are most responsive to dual CDK6/PIM1 inhibition, and for comparing the breadth of anti-AML activity against that of CDK4/6-only inhibitors whose potency varies substantially by AML subtype [1].

Pharmacokinetic/Pharmacodynamic Correlation Studies with Oral Dosing in Rodents

The well-characterized oral PK profile of Cdk6/pim1-IN-1 in Sprague-Dawley rats (oral t1/2 15.81 h, AUC0-∞ 5152.92 h·ng/mL at 5 mg/kg) [1] enables rigorous PK/PD correlation studies. Researchers can sample plasma for drug concentration measurement while simultaneously assessing target engagement biomarkers (p-RB, p-BAD, PIM1) in tumor tissue or peripheral blood mononuclear cells. This PK/PD data package, generated as part of the compound's original medicinal chemistry optimization [1], reduces the upfront pharmacokinetic characterization burden for laboratories initiating new in vivo AML studies with this compound.

Quote Request

Request a Quote for Cdk6/pim1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.